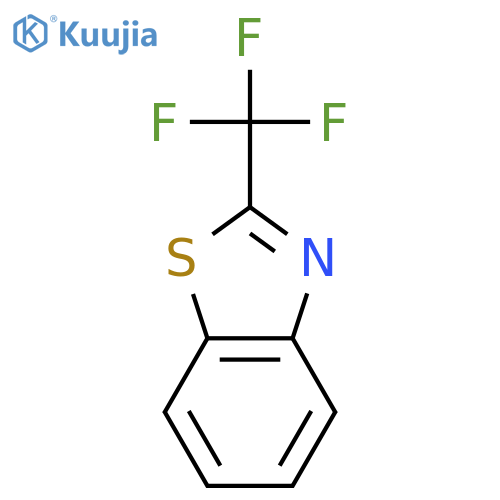Cas no 14468-40-7 (2-(Trifluoromethyl)benzothiazole)
2-(トリフルオロメチル)ベンゾチアゾールは、ベンゾチアゾール骨格にトリフルオロメチル基が導入された有機化合物です。この化合物は、高い電子求引性を持つトリフルオロメチル基を有するため、医農薬中間体や機能性材料の合成において有用なビルディングブロックとして利用されます。特に、医薬品開発分野では活性化合物の修飾に応用可能で、生体適合性や代謝安定性の向上が期待できます。また、有機電子材料の前駆体としても注目されており、フッ素原子の特性を活かした高性能材料設計への展開が可能です。

14468-40-7 structure
商品名:2-(Trifluoromethyl)benzothiazole
2-(Trifluoromethyl)benzothiazole 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)benzo[d]thiazole
- 2-(trifluoromethyl)-1,3-benzothiazole
- 2-(TRIFLUOROMETHYL)BENZOTHIAZOLE
- 2-Trifluormethyl-benzothiazol
- 2-Trifluormethyl-benzthiazol
- 2-trifluoromethylbenzothiazole
- 2-trifluoromethylbenzthiazole
- benzothiazole,2-(trifluoromethyl)
- 2-CHLORO-3-(CHLOROSULFONYL)PYRIDINE
- Benzothiazole, 2-(trifluoromethyl)- (8CI,9CI)
- InChI=1/C8H4F3NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4
- FT-0693079
- 14468-40-7
- DTXSID00346036
- MFCD00065209
- benzothiazole, 2-(trifluoromethyl)-
- CS-0334074
- 2-(Trifluoromethyl)-1,3-benzothiazole #
- A908200
- AKOS005137628
- SCHEMBL1666355
- 2-(Trifluoromethyl)benzothiazole
-
- MDL: MFCD00065209
- インチ: 1S/C8H4F3NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
- InChIKey: TWIPCCMPIAFOKZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=NC2=CC=CC=C2S1)(F)F
計算された属性
- せいみつぶんしりょう: 203.00200
- どういたいしつりょう: 203.00165479g/mol
- 同位体原子数: 何もない
- 水素結合ドナー数: 何もない
- 水素結合受容体数: 何もない
- 重原子数: 何もない
- 回転可能化学結合数: 何もない
- 複雑さ: 何もない
- 共有結合ユニット数: 何もない
- 原子立体中心数の決定: 何もない
- 不確定原子立体中心数: 何もない
- 化学結合立体中心数の決定: 何もない
- 不確定化学結合立体中心数: 何もない
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 何もない
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- 密度みつど: 1.453
- ふってん: 185 ºC
- フラッシュポイント: 65 ºC
- 屈折率: 1.569
- PSA: 41.13000
- LogP: 3.31510
2-(Trifluoromethyl)benzothiazole セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
2-(Trifluoromethyl)benzothiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Trifluoromethyl)benzothiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB359910-1 g |
2-(Trifluoromethyl)-1,3-benzothiazole, 97%; . |
14468-40-7 | 97% | 1 g |
€237.50 | 2023-07-19 | |
| abcr | AB359910-5g |
2-(Trifluoromethyl)-1,3-benzothiazole, 97%; . |
14468-40-7 | 97% | 5g |
€651.90 | 2025-02-20 | |
| Apollo Scientific | PC450127-1g |
2-(Trifluoromethyl)-1,3-benzothiazole |
14468-40-7 | 1g |
£95.00 | 2023-09-02 | ||
| Chemenu | CM161419-1g |
2-(trifluoromethyl)benzo[d]thiazole |
14468-40-7 | 95% | 1g |
$*** | 2023-03-31 | |
| TRC | T895798-50mg |
2-(Trifluoromethyl)benzothiazole |
14468-40-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
| Ambeed | A183118-1g |
2-(Trifluoromethyl)benzo[d]thiazole |
14468-40-7 | 95+% | 1g |
$168.0 | 2024-04-23 | |
| eNovation Chemicals LLC | Y0998694-10g |
2-(Trifluoromethyl)benzothiazole |
14468-40-7 | 95% | 10g |
$800 | 2024-08-02 | |
| TRC | T895798-500mg |
2-(Trifluoromethyl)benzothiazole |
14468-40-7 | 500mg |
$ 115.00 | 2022-06-02 | ||
| Chemenu | CM161419-5g |
2-(trifluoromethyl)benzo[d]thiazole |
14468-40-7 | 95% | 5g |
$454 | 2021-06-17 | |
| Apollo Scientific | PC450127-5g |
2-(Trifluoromethyl)-1,3-benzothiazole |
14468-40-7 | 5g |
£285.00 | 2023-09-02 |
2-(Trifluoromethyl)benzothiazole 関連文献
-
Bo Lin,Yunfei Yao,Minze Wu,Lu Qin,Shouxiong Chen,Yi You,Zhiqiang Weng Org. Biomol. Chem. 2023 21 4788
14468-40-7 (2-(Trifluoromethyl)benzothiazole) 関連製品
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14468-40-7)2-(Trifluoromethyl)benzothiazole

清らかである:99%
はかる:1g
価格 ($):151.0